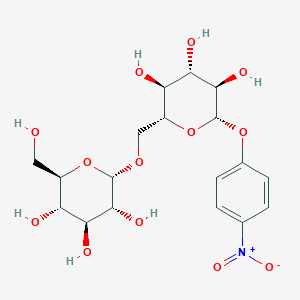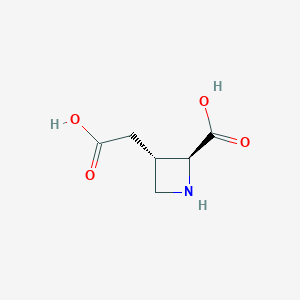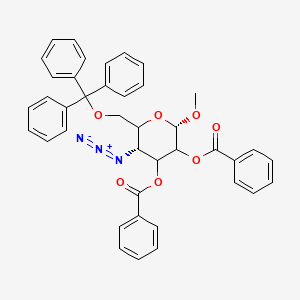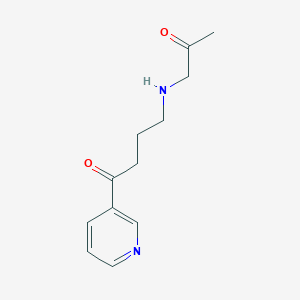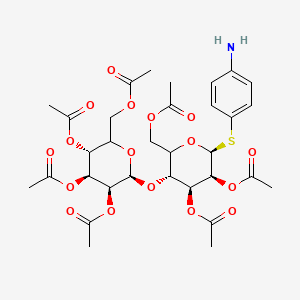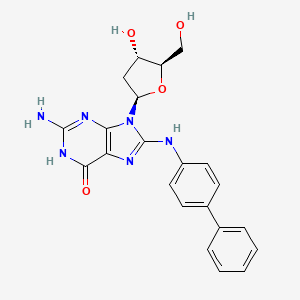
N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl
Overview
Description
“N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” is a compound that has been extensively used in studies of the mechanisms of DNA repair and mutagenesis . It is an important adduct that exerts its toxic effects by reacting with DNA following metabolic activation .
Synthesis Analysis
The synthesis of “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” involves a modified ‘ultra-mild’ DNA synthesis protocol that allows the incorporation of the compound into oligonucleotides of any length accessible by solid-phase DNA synthesis with high efficiency and independent of sequence context . The key to this endeavor was the development of improved deprotection conditions designed to remove protecting groups of commercially available ‘ultra-mild’ phosphoramidite building blocks without compromising the integrity of the exquisitely base-labile acetyl group at N8 of the compound .Molecular Structure Analysis
The molecular structure of “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” is complex, containing a total of 43 bonds, including 25 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis
The compound reacts with DNA following metabolic activation, forming an adduct that has been extensively used in studies of the mechanisms of DNA repair and mutagenesis . The compound is known to react predominantly with 2’-deoxyguanosine residues in DNA .Scientific Research Applications
Biomarker for Dietary Carcinogen Exposure
This compound serves as a biomarker for exposure to PhIP, a dietary carcinogen found in cooked meats. The detection of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl in urine can indicate the internal dose of genotoxic species from PhIP, aiding in studies related to diet-associated cancers .
DNA Adduct Formation and Measurement
It is involved in DNA adduct formation, which is a critical event in chemical carcinogenesis. The compound can be quantified in biological samples using liquid chromatography-mass spectrometry, providing insights into the extent of DNA damage .
Understanding Carcinogenic Mechanisms
The study of this compound helps in understanding the mechanisms by which PhIP leads to cancer. It forms primarily at the C-8 position of deoxyguanosine in DNA, and its presence signifies the genotoxic potential of PhIP .
Environmental and Occupational Health Monitoring
As a biomarker, it can be used for monitoring environmental and occupational exposure to biphenyl amines, which are prevalent in various industries and can pose health risks .
Development of Therapeutic Interventions
Research on N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl adducts can lead to the development of therapeutic interventions to prevent or repair DNA damage caused by carcinogenic compounds .
Risk Assessment and Regulatory Science
Quantification of this DNA adduct in human samples can be used for risk assessment purposes, helping regulatory agencies to set exposure limits and guidelines for carcinogenic compounds .
Pharmacokinetics and Metabolism Studies
The formation and elimination of this adduct can provide valuable information on the pharmacokinetics and metabolism of PhIP and similar compounds, which is essential for understanding their biological effects .
Advances in Analytical Chemistry
The detection methods developed for this compound push the boundaries of analytical chemistry, leading to advancements in sensitivity and specificity of biomarker detection in complex biological matrices .
Mechanism of Action
Target of Action
The primary target of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is deoxyguanosine in DNA . This compound has been shown to adduct primarily at C-8 of deoxyguanosine . Deoxyguanosine is one of the four nucleosides in DNA, and its role is crucial in the formation of DNA structure and function.
Mode of Action
N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl interacts with its target by forming an adduct . An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. The resultant molecule bears structural modifications which can lead to changes in its overall function .
Biochemical Pathways
The formation of adducts with deoxyguanosine in dna can interfere with normal dna replication and transcription processes, potentially leading to mutations and other downstream effects .
Pharmacokinetics
The pharmacokinetics of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl involves its metabolism and excretion. An assay for this compound in urine has been developed, indicating that it can be excreted from the body through urine . The half-life of the adduct with DNA was estimated to be approximately 20 hours .
Result of Action
The formation of adducts with deoxyguanosine can lead to mutations in the DNA, which can potentially lead to carcinogenesis . This is because these adducts can cause errors during DNA replication, leading to the incorporation of incorrect nucleotides.
Action Environment
The action of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl can be influenced by various environmental factors. For instance, the presence of this compound in cooked foods suggests that dietary habits can influence exposure levels . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH and temperature.
Future Directions
Future research on “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” could focus on further elucidating its mechanism of action, particularly in relation to DNA repair and mutagenesis . Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c23-21-26-19-18(20(31)27-21)25-22(28(19)17-10-15(30)16(11-29)32-17)24-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,29-30H,10-11H2,(H,24,25)(H3,23,26,27,31)/t15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQHAFBEGLGQRF-GVDBMIGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004594 | |
| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl | |
CAS RN |
84283-08-9 | |
| Record name | Guanosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





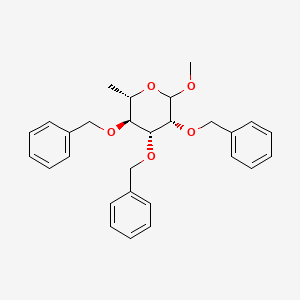
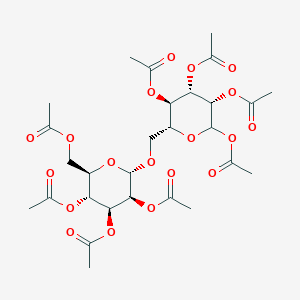
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

